molecular formula C10H14Cl3NO B5358783 N-[(3,4-dichlorophenyl)methyl]-2-methoxyethanamine;hydrochloride

N-[(3,4-dichlorophenyl)methyl]-2-methoxyethanamine;hydrochloride

Cat. No.: B5358783
M. Wt: 270.6 g/mol
InChI Key: UNRNTCOFBRXZSI-UHFFFAOYSA-N
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Description

N-[(3,4-dichlorophenyl)methyl]-2-methoxyethanamine;hydrochloride is a chemical compound with a complex structure that includes a dichlorophenyl group, a methoxyethanamine group, and a hydrochloride salt

Properties

IUPAC Name

N-[(3,4-dichlorophenyl)methyl]-2-methoxyethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13Cl2NO.ClH/c1-14-5-4-13-7-8-2-3-9(11)10(12)6-8;/h2-3,6,13H,4-5,7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNRNTCOFBRXZSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNCC1=CC(=C(C=C1)Cl)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,4-dichlorophenyl)methyl]-2-methoxyethanamine;hydrochloride typically involves the reaction of 3,4-dichlorobenzyl chloride with 2-methoxyethanamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(3,4-dichlorophenyl)methyl]-2-methoxyethanamine;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in an aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(3,4-dichlorophenyl)methyl]-2-methoxyethanamine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Used in the production of various chemical products and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[(3,4-dichlorophenyl)methyl]-2-methoxyethanamine;hydrochloride involves its interaction with specific molecular targets in biological systems. The compound is known to bind to certain receptors or enzymes, leading to changes in their activity. This interaction can result in various physiological effects, depending on the target and the pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3,5-dichlorophenyl)methyl]-2-methoxyethanamine;hydrochloride
  • N-[(3,4-dichlorophenyl)methyl]-N,N-dimethylimidoformamide;hydrochloride
  • N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine

Uniqueness

N-[(3,4-dichlorophenyl)methyl]-2-methoxyethanamine;hydrochloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity

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